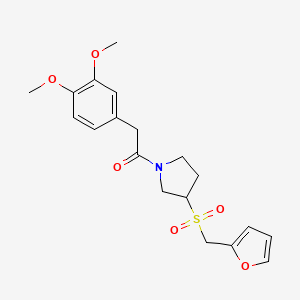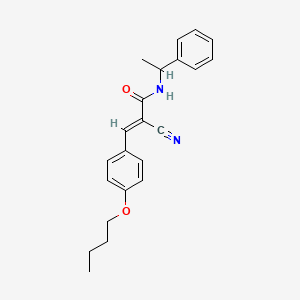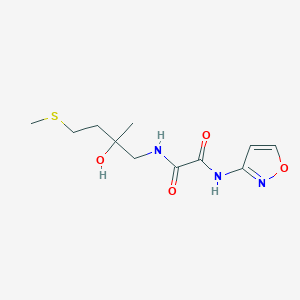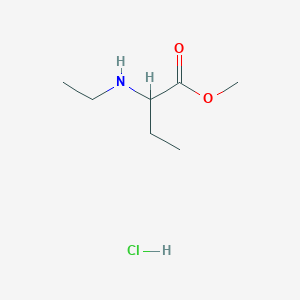![molecular formula C31H33N3O B2942856 2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile CAS No. 685107-64-6](/img/structure/B2942856.png)
2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C31H33N3O and its molecular weight is 463.625. The purity is usually 95%.
BenchChem offers high-quality 2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
Research conducted by Ibraheem (2019) introduced a new derivative of 1,2-dihydropyridine-3-carbonitrile as an effective corrosion inhibitor for mild steel in acidic media, demonstrating an 83% inhibition efficiency at maximum concentration. This compound, synthesized through cyclization involving ethyl cyanoacetate and ammonium acetate, showed promising results in corrosion protection, supported by weight loss measurements and SEM studies (Ibraheem, 2019).
Heterocyclic Synthesis
Fadda et al. (2012) explored the utility of enaminonitriles in the synthesis of new pyrazole, pyridine, and pyrimidine derivatives. Their study leveraged a key intermediate for synthesizing various heterocyclic compounds, illustrating the versatility of nitrile derivatives in organic synthesis. This approach yielded novel compounds characterized by spectral data, highlighting the broad applicability of such structures in medicinal chemistry and materials science (Fadda, Etman, El-Seidy, & Elattar, 2012).
Structural and Spectroscopic Analysis
Ganapathy et al. (2015) detailed the synthesis and structural analysis of a pyrazolo[3,4-b]pyridine derivative through X-ray crystallography. The study provided insights into the molecular geometry and intermolecular interactions of the compound, contributing to the understanding of its potential applications in the development of pharmaceuticals and optoelectronic materials (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Conducting Polymers
Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave (1996) investigated the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes to produce conducting polymers. These polymers, formed at low oxidation potentials, exhibit stable electrical conductivity, offering potential use in electronic devices and sensors. The research underscores the significance of such organic compounds in advancing materials science (Sotzing et al., 1996).
Propriétés
IUPAC Name |
2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O/c1-5-6-7-8-9-12-22-15-17-23(18-16-22)28-26(20-32)27(19-21(2)34(3)4)33-30-24-13-10-11-14-25(24)31(35)29(28)30/h10-11,13-19H,5-9,12H2,1-4H3/b21-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGWCTARNHJPNR-XUTLUUPISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)C=C(C)N(C)C)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC1=CC=C(C=C1)C2=C3C(=NC(=C2C#N)/C=C(\C)/N(C)C)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-2-(dimethylamino)prop-1-enyl]-4-(4-heptylphenyl)-5-oxoindeno[1,2-b]pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2-Chloropyridine-4-carbonyl)-9-methyl-6-azaspiro[3.5]nonane](/img/structure/B2942774.png)

![3-{4-[(Dimethylamino)methyl]piperidin-1-yl}cyclohexan-1-one dihydrochloride](/img/structure/B2942780.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)butyramide hydrochloride](/img/structure/B2942782.png)

![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(2,4-dichlorophenoxy)acetamido)-4-methylthiophene-3-carboxamide](/img/structure/B2942786.png)
![2-(1-Methylpyrazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2942787.png)
![N-[2-(4-methylphenyl)-4-oxochromen-7-yl]acetamide](/img/structure/B2942789.png)



![2-[4-(2-Hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2942795.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2942796.png)